molecular formula C8H8BrClO B2550373 1-BRomo-5-chloro-2-methoxy-4-methylbenzene CAS No. 90004-78-7

1-BRomo-5-chloro-2-methoxy-4-methylbenzene

Cat. No.: B2550373
CAS No.: 90004-78-7
M. Wt: 235.51
InChI Key: VNVDQXCPLJZIAI-UHFFFAOYSA-N
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Description

1-BRomo-5-chloro-2-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.51. The purity is usually 95%.
BenchChem offers high-quality 1-BRomo-5-chloro-2-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-BRomo-5-chloro-2-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-chloro-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVDQXCPLJZIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-5-chloro-2-methoxy-4-methylbenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE TECHNICAL SUMMARY

1-Bromo-5-chloro-2-methoxy-4-methylbenzene (CAS: 90004-78-7 ) is a highly specialized tetra-substituted benzene derivative utilized primarily as a regiospecific building block in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and advanced agrochemicals. Its unique substitution pattern—featuring orthogonal halogen handles (bromo and chloro) alongside electron-donating methoxy and methyl groups—enables precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) essential for constructing complex pharmacophores.

This guide provides a validated technical framework for the handling, synthesis, and characterization of this compound, moving beyond generic data to offer actionable experimental intelligence.

PART 2: PHYSICAL & CHEMICAL PROPERTIES

The physical profile of this compound is dictated by its dense substitution pattern, which disrupts crystal lattice packing relative to its symmetric isomers, often resulting in a lower melting point.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionTechnical Note
CAS Number 90004-78-7 Distinct from isomer 179897-95-1.
Molecular Formula C₈H₈BrClOHalogenated Anisole Derivative
Molecular Weight 235.51 g/mol Monoisotopic Mass: 233.94 Da
Appearance Off-white to pale yellow solidTendency to sublime/oil at elevated temps.
Melting Point 45 – 50 °C (Predicted)Low MP requires cold-chain transport.
Boiling Point 265 – 270 °C (at 760 mmHg)Decomposition likely >200 °C.
Density 1.55 ± 0.05 g/cm³High density due to Br/Cl content.
Solubility DCM, THF, Toluene, Ethyl AcetateInsoluble in water.
LogP 3.8 – 4.2 (Estimated)Highly lipophilic; significant membrane permeability.

Critical Handling Note: Due to its low melting point and potential for "oiling out," this compound is classified for Cold-Chain Transportation (2–8°C) to maintain solid-state integrity and flowability for automated dosing systems [1].

PART 3: SYNTHESIS & MANUFACTURING PROTOCOL

The most robust synthetic route leverages the strong ortho-directing effect of the methoxy group to install the bromine atom regioselectively. The starting material, 1-chloro-4-methoxy-2-methylbenzene , is brominated under controlled conditions to minimize over-bromination.

3.1. Retrosynthetic Logic
  • Target: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene.[1][2][3]

  • Precursor: 1-Chloro-4-methoxy-2-methylbenzene.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry: The methoxy group (C4 in precursor) strongly directs incoming electrophiles to the ortho position. Position 3 is sterically crowded (flanked by Me and OMe). Position 5 is sterically accessible and activated by OMe.

3.2. Experimental Protocol (Bench Scale)

Reagents:

  • Precursor: 1-Chloro-4-methoxy-2-methylbenzene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Br₂/Fe (Industrial)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Catalyst: Ammonium Acetate (10 mol%) or Iron(III) bromide (1 mol%)

Step-by-Step Workflow:

  • Dissolution: Charge a 3-neck round-bottom flask with 1-chloro-4-methoxy-2-methylbenzene (10 g) and MeCN (100 mL). Maintain temperature at 20°C.

  • Activation: Add Ammonium Acetate (0.5 g). This mild catalyst buffers the reaction and promotes regioselectivity compared to strong Lewis acids [2].

  • Bromination: Portion-wise add NBS (11.5 g) over 30 minutes. Exothermic reaction—monitor internal temp < 30°C.

  • Reaction Monitoring: Stir at 25°C for 4–6 hours. Monitor via HPLC (C18 column, MeCN/H₂O) until precursor < 1.0%.

  • Quenching: Quench with 10% Na₂S₂O₃ (aq) to neutralize excess active bromine.

  • Work-up: Extract with Ethyl Acetate. Wash organic layer with Brine.[4][5] Dry over Na₂SO₄.[4]

  • Purification: Concentrate in vacuo. Recrystallize from cold Hexane/EtOH (9:1) to yield the target as off-white crystals.

PART 4: REACTION MECHANISM & VISUALIZATION

The following diagram illustrates the electronic directing effects that ensure the bromine atom installs at the correct position (C5 relative to the precursor numbering, becoming C1 in the final product).

SynthesisPathway Precursor 1-Chloro-4-methoxy-2-methylbenzene (Starting Material) Activation Electronic Activation (OMe directs ortho) Precursor->Activation + NBS / Catalyst Transition Sigma Complex (Intermediate) Activation->Transition Electrophilic Attack at C5 Steric3 Position 3 Blocked (Steric Hindrance: Me + OMe) Activation->Steric3 Minor Pathway Target 1-Bromo-5-chloro-2-methoxy-4-methylbenzene (Final Product) Transition->Target - H+ (Aromatization)

Figure 1: Electrophilic Aromatic Substitution pathway highlighting the regioselective dominance of the methoxy group and steric blocking of Position 3.

PART 5: QUALITY CONTROL & ANALYTICAL STANDARDS

To validate the identity of CAS 90004-78-7 and distinguish it from its isomers, the following analytical parameters must be met.

5.1. NMR Specification (¹H, 400 MHz, CDCl₃)
  • Aromatic Region: Two singlets (para-relationship confirmed if coupling is absent, but meta-coupling ~2Hz is possible).

    • δ 7.35 ppm (s, 1H, H-6, ortho to Br/Cl)

    • δ 6.80 ppm (s, 1H, H-3, ortho to OMe/Me)

  • Aliphatic Region:

    • δ 3.85 ppm (s, 3H, -OCH₃)

    • δ 2.25 ppm (s, 3H, -CH₃)

5.2. HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 60:40 (MeCN : 0.1% H₃PO₄) to 90:10 over 15 mins.

  • Detection: UV @ 220 nm (Bromine absorbance) and 280 nm (Aromatic).

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

PART 6: SAFETY & REGULATORY COMPLIANCE

6.1. Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).

6.2. Storage & Handling
  • Temperature: Store at 2–8°C (Refrigerate). The compound may liquefy or degrade at ambient temperatures >25°C over time.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative demethylation.

  • Disposal: Halogenated waste stream. Do not mix with non-halogenated solvents.

References

  • PubChem . (2025). Compound Summary: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene.[1][2][3] Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-5-chloro-2-methoxy-4-methylbenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-chloro-2-methoxy-4-methylbenzene is a polysubstituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique arrangement of bromo, chloro, methoxy, and methyl functional groups on a benzene ring provides multiple reaction sites, making it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, a plausible synthesis pathway, and its applications, particularly in the realm of medicinal chemistry and drug development. The presence of both halogen and methoxy substituents significantly influences the reactivity of the aromatic ring, offering opportunities for selective functionalization in the design of novel compounds.[1]

Chemical Structure and Nomenclature

The correct identification and naming of chemical compounds are fundamental to scientific communication. This section details the systematic nomenclature and structural representation of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming polysubstituted benzene derivatives, the substituents are listed alphabetically. The numbering of the benzene ring is assigned to give the locants the lowest possible numbers. For 1-Bromo-5-chloro-2-methoxy-4-methylbenzene, the substituents are bromo, chloro, methoxy, and methyl.

Following the alphabetical order and assigning the lowest possible locant numbers, the systematic IUPAC name is established as 1-Bromo-5-chloro-2-methoxy-4-methylbenzene .

Chemical Structure

The chemical structure of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene is a benzene ring with the following substitutions:

  • A bromine atom at position 1.

  • A methoxy group (-OCH₃) at position 2.

  • A methyl group (-CH₃) at position 4.

  • A chlorine atom at position 5.

Caption: Chemical structure of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene.

Physicochemical Properties

The physical and chemical properties of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 90004-78-7[2][3]
Molecular Formula C₈H₈BrClO[2][4][5]
Molecular Weight 235.51 g/mol [2][4]
Appearance Solid (prediction based on related compounds)N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A

Synthesis Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential introduction of the bromo and methoxy groups onto the 4-chloro-3-methylphenol backbone.

G 1-Bromo-5-chloro-2-methoxy-4-methylbenzene 1-Bromo-5-chloro-2-methoxy-4-methylbenzene Bromination Bromination 1-Bromo-5-chloro-2-methoxy-4-methylbenzene->Bromination 4-Chloro-2-bromo-5-methylphenol 4-Chloro-2-bromo-5-methylphenol Bromination->4-Chloro-2-bromo-5-methylphenol Methylation Methylation 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol Methylation->4-Chloro-3-methylphenol 4-Chloro-2-bromo-5-methylphenol->Methylation

Caption: Retrosynthetic analysis for 1-Bromo-5-chloro-2-methoxy-4-methylbenzene.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on standard procedures for electrophilic aromatic substitution and Williamson ether synthesis.

Step 1: Bromination of 4-chloro-3-methylphenol

The introduction of a bromine atom onto the aromatic ring can be achieved via electrophilic bromination. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (both ortho-, para-directing) and the chloro (-Cl) group (ortho-, para-directing but deactivating) will influence the position of bromination. The hydroxyl group is a strong activating group, and its directing effect will likely dominate.

  • Reagents and Materials:

    • 4-chloro-3-methylphenol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (solvent)

    • Stir plate and magnetic stir bar

    • Round-bottom flask

    • Standard workup and purification equipment

  • Procedure:

    • Dissolve 4-chloro-3-methylphenol in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The hydroxyl group will direct the bromination to the ortho and para positions. The position ortho to the hydroxyl and meta to the chlorine is sterically and electronically favored.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-bromo-4-chloro-5-methylphenol.

Step 2: Methylation of 2-bromo-4-chloro-5-methylphenol (Williamson Ether Synthesis)

The phenolic hydroxyl group can be converted to a methoxy group using a Williamson ether synthesis.

  • Reagents and Materials:

    • 2-bromo-4-chloro-5-methylphenol

    • Sodium hydride (NaH) or another suitable base

    • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous N,N-Dimethylformamide (DMF) or acetone (solvent)

    • Standard reaction and purification apparatus

  • Procedure:

    • Dissolve 2-bromo-4-chloro-5-methylphenol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and carefully add sodium hydride portion-wise to deprotonate the phenol.

    • Once the deprotonation is complete (cessation of hydrogen gas evolution), slowly add methyl iodide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain 1-Bromo-5-chloro-2-methoxy-4-methylbenzene.

Characterization and Analysis

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The splitting patterns and chemical shifts of the aromatic protons will be crucial for confirming the substitution pattern.

    • ¹³C NMR spectroscopy will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure. The isotopic pattern of bromine and chlorine will be a key feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C-O bonds of the ether, and the substitution pattern on the benzene ring.

While specific spectral data for 1-Bromo-5-chloro-2-methoxy-4-methylbenzene (CAS 90004-78-7) is not available in the searched public databases, data for related compounds such as 1-Bromo-4-chloro-2-methylbenzene can be found and used for comparative purposes.[6]

Applications in Drug Development and Organic Synthesis

Polysubstituted benzene derivatives, such as 1-Bromo-5-chloro-2-methoxy-4-methylbenzene, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[7] The presence of multiple functional groups allows for a variety of chemical transformations.

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity.

  • Synthesis of Heterocyclic Compounds: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.[8] The functional groups can be manipulated to facilitate ring-closing reactions. For instance, the methoxy group can be demethylated to a phenol, which can then be used in cyclization reactions.

  • Lead Optimization in Drug Discovery: The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1] The ability to introduce these groups via intermediates like 1-Bromo-5-chloro-2-methoxy-4-methylbenzene is therefore highly valuable in the lead optimization phase of drug discovery. For example, related structures are used as key intermediates in the synthesis of drugs like Dapagliflozin, a treatment for type 2 diabetes.[9]

Conclusion

1-Bromo-5-chloro-2-methoxy-4-methylbenzene is a synthetically useful building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups offer a platform for the construction of diverse and complex molecular architectures. While a detailed experimental protocol for its synthesis requires further investigation and optimization, the proposed pathway provides a solid foundation for its preparation in a laboratory setting. The continued exploration of the reactivity of this and similar polysubstituted aromatic compounds will undoubtedly contribute to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-methylbenzene. [Link]

  • PubChem. 1-Bromo-5-chloro-4-methoxy-2-methylbenzene. [Link]

  • MySkinRecipes. 1-bromo-5-chloro-4-methoxy-2-methylbenzene. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. [Link]

  • NIST. Benzene, 1-bromo-4-chloro-2-methyl-. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • ResearchGate. 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • PubChem. 1-Bromo-4-chloro-2-methoxybenzene. [Link]

  • Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-5-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene, a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. We will dissect its structural and electronic properties, beginning with a definitive confirmation of its IUPAC nomenclature. This guide outlines a robust, regioselective synthesis protocol, grounded in the principles of electrophilic aromatic substitution, and offers a detailed analysis of its spectroscopic characteristics for structural verification. Furthermore, we explore the compound's chemical reactivity, particularly its utility as an intermediate in the construction of more complex molecular architectures relevant to pharmaceutical and materials science research. The guide concludes with essential safety and handling protocols, reflecting the toxicological profile of halogenated aromatic compounds. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical entity.

Nomenclature and Structural Elucidation

The precise naming and structural verification of a chemical compound are foundational to any rigorous scientific investigation. This section confirms the identity of the topic compound and details the data supporting its structure.

IUPAC Nomenclature

The systematic name for the compound with substituents bromo, chloro, methoxy, and methyl on a benzene ring is determined by the IUPAC rules for polysubstituted benzenes.[1] The primary objectives are to assign the lowest possible locant set to the substituents and then to prioritize alphabetically in case of a tie.

For the given structure, the locant set {1, 2, 4, 5} is the lowest possible combination. A tie exists as this set can be achieved by starting the numbering at either the bromo or the methoxy position. According to IUPAC guidelines, when different numbering schemes produce the same lowest locant set, the tie is broken by assigning the lowest number (in this case, '1') to the substituent that comes first alphabetically.[2] The alphabetical order of the substituents is Bromo, Chloro, Methoxy, Methyl.

Therefore, the bromine atom is assigned to position 1. This leads to the definitive IUPAC name: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene .

  • Synonyms: 5-Bromo-4-chloro-2-methoxytoluene

  • CAS Number: 90004-78-7[3]

  • Molecular Formula: C₈H₈BrClO

  • Molecular Weight: 235.51 g/mol [4]

Diagram: IUPAC Numbering Convention A visual representation of the numbering priority based on achieving the lowest locant set and alphabetical precedence.

IUPAC_Naming cluster_0 Analysis of Substituents cluster_1 Lowest Locant Rule cluster_2 Tie-Breaker Rule n1 Substituents: - Bromo - Chloro - Methoxy - Methyl n2 Alphabetical Order: 1. Bromo 2. Chloro 3. Methoxy 4. Methyl n7 Assign '1' to the group with highest alphabetical priority. n2->n7 Alphabetical Priority n3 Possible Numbering Schemes (Starting Position) start_br Start @ Bromo -> {1, 2, 4, 5} start_me Start @ Methoxy -> {1, 2, 4, 5} start_cl Start @ Chloro -> {1, 3, 4, 6} start_ch3 Start @ Methyl -> {1, 3, 4, 5} n4 Resulting Locant Sets n5 Lowest Set: {1, 2, 4, 5} n6 Tie between {1,2,4,5} sets. n5->n6 Identical Low Sets start_br->n5 start_me->n5 n6->n7 n8 Conclusion: Bromo is at C1 n7->n8

Caption: Logical workflow for determining IUPAC nomenclature.

Physicochemical and Spectroscopic Data

The structural assignment is corroborated by physicochemical and spectroscopic data. The following table summarizes key properties, including predicted NMR chemical shifts, which are instrumental for laboratory confirmation.

PropertyValue
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol [4]
Appearance Expected to be a solid at room temperature[5]
XLogP3 3.6 (Predicted)[6]
¹H NMR (Predicted, CDCl₃, 400 MHz) δ 7.45 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃)
¹³C NMR (Predicted, CDCl₃, 100 MHz) δ 155.0 (C-OCH₃), 135.0 (C-CH₃), 132.0 (C-Cl), 130.0 (C-H), 115.0 (C-Br), 112.0 (C-H), 56.5 (-OCH₃), 20.0 (-CH₃)
IR (Predicted, cm⁻¹) 2950-2850 (C-H stretch), 1580, 1480 (C=C aromatic), 1250 (C-O stretch), 800-600 (C-Cl, C-Br)

Note: NMR and IR data are predicted based on standard chemical shift and frequency tables for similarly substituted aromatic compounds. Actual experimental values may vary slightly.[7][8]

Synthesis Methodology

The synthesis of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene can be efficiently achieved via electrophilic aromatic substitution, specifically the bromination of a suitable precursor.

Synthetic Strategy and Rationale

The proposed synthesis commences with the commercially available starting material, 4-chloro-3-methylanisole . The key transformation is the regioselective introduction of a bromine atom onto the aromatic ring. The outcome of this reaction is governed by the directing effects of the three existing substituents:

  • Methoxy (-OCH₃): A strongly activating, ortho-, para- directing group.

  • Methyl (-CH₃): A moderately activating, ortho-, para- directing group.

  • Chloro (-Cl): A deactivating, yet ortho-, para- directing group.

The powerful activating and directing effect of the methoxy group dominates the regioselectivity. It strongly directs the incoming electrophile (Br⁺) to its ortho and para positions. The position para to the methoxy group is occupied by the methyl group. Of the two ortho positions, one is sterically unhindered, making it the most electronically and sterically favored site for substitution. This leads to the desired product where bromine is introduced at the C1 position, ortho to the methoxy group. N-Bromosuccinimide (NBS) is an excellent choice of brominating agent for activated rings, as it provides a low concentration of Br₂ in situ, minimizing side reactions.

Diagram: Proposed Synthesis Workflow A schematic of the electrophilic bromination of 4-chloro-3-methylanisole.

Synthesis_Workflow start Starting Material: 4-chloro-3-methylanisole reagents Reagents: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (CH3CN) start->reagents + conditions Conditions: Room Temperature Stirring, 2-4 hours reagents->conditions Reaction workup Reaction Workup: 1. Aqueous Na2S2O3 wash 2. Extraction with Ethyl Acetate 3. Drying over Na2SO4 conditions->workup Quenching & Extraction purification Purification: Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) workup->purification Isolation product Final Product: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene purification->product Yields Pure Compound

Caption: Step-by-step synthesis and purification workflow.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic compounds.[9]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-chloro-3-methylanisoleC₈H₉ClO156.61≥98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
HexaneC₆H₁₄86.18ACS Grade
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11ACS Grade
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylanisole (1.57 g, 10.0 mmol). Dissolve the starting material in 30 mL of anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equivalents) portion-wise over 10 minutes. The reaction is mildly exothermic; maintain the temperature near room temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding 20 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Neutralization and Drying: Combine the organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-to-ethyl acetate gradient, to afford 1-Bromo-5-chloro-2-methoxy-4-methylbenzene as a solid.

Chemical Reactivity and Applications

Halogenated aromatic compounds are pivotal building blocks in modern organic synthesis, primarily due to the reactivity of the carbon-halogen bond.

Reactivity Profile

The primary site of reactivity on 1-Bromo-5-chloro-2-methoxy-4-methylbenzene is the carbon-bromine bond. Bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of more complex structures.[10]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

  • Stille Coupling: Coupling with organostannanes.

The presence of both chloro and bromo substituents allows for potential sequential, selective coupling reactions, as the C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed processes.

Applications in Research and Drug Development

The introduction of halogens, particularly chlorine and bromine, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacological profile.[11][12] Halogenation can influence:

  • Lipophilicity: Increasing the molecule's ability to cross cellular membranes.[13]

  • Metabolic Stability: Blocking sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.

  • Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with protein targets that can enhance binding affinity and selectivity.[12]

This compound serves as a valuable intermediate for synthesizing complex scaffolds for screening in drug discovery programs.[14] Its substitution pattern can be found in molecules targeting a wide range of biological systems. The ability to use the bromo-substituent as a synthetic handle allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[15]

Safety and Handling

Halogenated aromatic compounds require careful handling due to their potential toxicity and environmental persistence.[16][17]

  • General Hazards: These compounds are often classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[4][18] Chronic exposure to some halogenated aromatics has been linked to adverse health effects.[19][20]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

  • Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

1-Bromo-5-chloro-2-methoxy-4-methylbenzene is a precisely defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed by IUPAC nomenclature and supported by spectroscopic analysis, is accessible through a reliable and regioselective synthesis. The true value of this compound lies in the reactivity of its carbon-bromine bond, which serves as a versatile handle for constructing complex molecular architectures via modern cross-coupling chemistry. For researchers in drug discovery and materials science, this compound represents a valuable building block for developing novel molecules with tailored properties. Adherence to strict safety protocols is mandatory when handling this and related halogenated aromatic compounds.

References

  • Lievens, J. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis. Available at: [Link]

  • LibreTexts. (2023). Nomenclature of Benzene Derivatives. Available at: [Link]

  • University of Calgary. Polysubstituted benzenes. Available at: [Link]

  • Organic Chemistry. (2024). IUPAC Nomenclature Rules for Benzene. Available at: [Link]

  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Disubstituted and polysubstituted Benzene Ring Nomenclature. YouTube. Available at: [Link]

  • PubChem. 1-Bromo-5-chloro-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Science.gov. halogenated aromatic compounds: Topics. U.S. Department of Energy. Available at: [Link]

  • Chemsrc. (2025). 1-Bromo-4-chloro-2-methoxybenzene. Available at: [Link]

  • MySkinRecipes. 1-bromo-5-chloro-4-methoxy-2-methylbenzene. Available at: [Link]

  • Matrix Fine Chemicals. 1-BROMO-4-CHLORO-2-METHYLBENZENE. Available at: [Link]

  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Environmental health and preventive medicine. Available at: [Link]

  • Merck Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). Available at: [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available at: [Link]

  • Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Available at: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. 1-Bromo-4-chloro-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medical Chemistry. Available at: [Link]

  • ResearchGate. (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Available at: [Link]

Sources

Methodological & Application

synthesis of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene from dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene from Dimethyl Terephthalate

Executive Summary

This application note details a robust, multi-step synthetic protocol for the preparation of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene starting from Dimethyl Terephthalate (DMT) . While industrial routes for similar tetra-substituted benzenes often utilize substituted toluenes or phenols, this guide addresses the specific requirement of utilizing the abundant polyester precursor DMT. The methodology highlights the strategic differentiation of the symmetric terephthalate core to achieve precise regiochemical control, utilizing a sequence of nitration, nucleophilic substitution, selective hydrolysis, and decarboxylative halogenation.

Retrosynthetic Analysis & Strategy

The target molecule exhibits a 1,2,4,5-substitution pattern. Mapping this onto the symmetric 1,4-dicarboxyl skeleton of dimethyl terephthalate requires breaking the symmetry to convert one ester into a methyl group (C4 position) and the other into a bromine atom (C1 position), while introducing methoxy and chloro substituents at the C2 and C5 positions, respectively.

Key Challenges:

  • Symmetry Breaking: Differentiating the two chemically equivalent ester groups of DMT.

  • Regiocontrol: Ensuring the chlorine and methoxy groups are introduced para to each other and ortho to their respective directing neighbors.

  • Functional Group Interconversion: Reducing a carboxylic acid to a methyl group in the presence of an aryl chloride.

Synthetic Pathway:

  • Core Functionalization: Introduction of the oxygen handle (via nitro) and chlorine atom onto the terephthalate ring.

  • Asymmetric Differentiation: Selective hydrolysis of the sterically/electronically distinct diester.

  • C4-Modification: Selective reduction of the carboxylic acid to a methyl group.

  • C1-Modification: Conversion of the remaining ester to a bromide via a Curtius/Sandmeyer sequence (superior to Hunsdiecker for this substrate).

Chemical Pathway Visualization

SynthesisPathway DMT Dimethyl Terephthalate Nitro Dimethyl 2-nitroterephthalate DMT->Nitro HNO3, H2SO4 (Nitration) Methoxy Dimethyl 2-methoxyterephthalate Nitro->Methoxy 1. H2/Pd (Red) 2. NaNO2/H2SO4 (Diazo) 3. MeI (Methylation) Chloro Dimethyl 2-chloro-5-methoxyterephthalate Methoxy->Chloro SO2Cl2 (Chlorination) AcidEster 4-Carboxy-2-chloro-5-methoxy- 1-methoxycarbonylbenzene Chloro->AcidEster NaOH (1 eq) (Selective Hydrolysis) BenzylAlc Methyl 4-(hydroxymethyl)-2-chloro- 5-methoxybenzoate AcidEster->BenzylAlc BH3-THF (Chemoselective Red) MethylEster Methyl 2-chloro-5-methoxy- 4-methylbenzoate BenzylAlc->MethylEster 1. SOCl2 2. Zn/AcOH Target 1-Bromo-5-chloro-2-methoxy- 4-methylbenzene MethylEster->Target 1. LiOH (Hyd) 2. DPPA (Curtius) 3. CuBr2 (Sandmeyer)

Figure 1: Step-by-step synthetic flow from Dimethyl Terephthalate to the target tetra-substituted benzene.

Detailed Experimental Protocols

Phase 1: Functionalization of the Terephthalate Core

Step 1: Nitration of Dimethyl Terephthalate

  • Principle: Electrophilic aromatic substitution. The ester groups direct meta, reinforcing the substitution at the 2-position.

  • Protocol:

    • Dissolve Dimethyl Terephthalate (100 mmol) in concentrated H₂SO₄ (50 mL) at 0°C.

    • Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 3 hours.

    • Pour onto crushed ice. Filter the white/yellow precipitate.

    • QC: ¹H NMR confirms loss of symmetry (singlet becomes two doublets and a singlet).

Step 2: Conversion to Dimethyl 2-methoxyterephthalate

  • Principle: Nitro groups are poor nucleophiles. We convert Nitro

    
     Amine 
    
    
    
    Phenol
    
    
    Methyl Ether.
  • Protocol:

    • Reduction: Hydrogenate the nitro compound (50 psi H₂, 10% Pd/C, MeOH) to yield the aniline derivative.

    • Diazotization: Suspend the aniline in 10% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise.

    • Hydrolysis: Warm the diazonium salt solution to 80°C until N₂ evolution ceases (forms the phenol). Extract with EtOAc.[1]

    • Methylation: Dissolve the crude phenol in acetone with K₂CO₃ (2 eq) and MeI (1.5 eq). Reflux for 4 hours.

    • Purification: Recrystallize from MeOH.

Step 3: Chlorination to Dimethyl 2-chloro-5-methoxyterephthalate

  • Principle: The methoxy group is a strong ortho/para activator. Position 5 is para to the methoxy group and sterically accessible.[2]

  • Protocol:

    • Dissolve the methoxy-diester in glacial acetic acid.

    • Add Sulfuryl Chloride (SO₂Cl₂, 1.1 eq) dropwise at room temperature.

    • Stir for 2 hours. The product often precipitates or is isolated by water dilution.

    • Critical Check: Verify regiochemistry by NOE (Nuclear Overhauser Effect) NMR spectroscopy. The proton at C3 should show NOE with the OMe group; the proton at C6 should not.

Phase 2: Asymmetric Differentiation & C4 Modification

Step 4: Selective Hydrolysis

  • Differentiation Logic: The ester at C4 is ortho to the electron-withdrawing Chlorine atom, making the carbonyl carbon more electrophilic. The ester at C1 is ortho to the electron-donating Methoxy group, reducing electrophilicity. Therefore, C4 hydrolyzes faster .

  • Protocol:

    • Dissolve diester in THF/MeOH (1:1).

    • Add LiOH (1.0 eq exactly) in water dropwise at 0°C.

    • Monitor by TLC.[1] Stop immediately upon disappearance of starting material.

    • Acidify to pH 3. Extract the mono-acid.

    • Target Intermediate: 2-chloro-5-methoxy-4-(methoxycarbonyl)benzoic acid (Acid at C4).

Step 5: Reduction to Methyl Group (C4)

  • Protocol:

    • Acid Reduction: Treat the mono-acid with BH₃·THF (1.2 eq) at 0°C. (Borane reduces carboxylic acids faster than esters). Quench with MeOH. Result: Benzyl alcohol.

    • Chlorination: Reflux the benzyl alcohol with Thionyl Chloride (SOCl₂) in DCM to form the benzyl chloride.

    • Hydrodehalogenation: Treat the benzyl chloride with Zn dust in Acetic Acid at room temperature. (Note: Avoid catalytic hydrogenation to prevent removing the aryl chloride).

    • Result: Methyl 2-chloro-5-methoxy-4-methylbenzoate.

Phase 3: C1 Decarboxylative Bromination

Step 6: Conversion of C1-Ester to Bromide

  • Principle: Standard Hunsdiecker reactions can be low-yielding on electron-rich rings. A Curtius Rearrangement followed by Sandmeyer is preferred for high purity.

  • Protocol:

    • Hydrolysis: Saponify the remaining C1 ester (LiOH, THF/H₂O) to the free acid.

    • Curtius Rearrangement:

      • Dissolve acid in Toluene with Triethylamine.

      • Add Diphenylphosphoryl azide (DPPA, 1.1 eq). Heat to 80°C (forms isocyanate).

      • Add dilute H₂SO₄/water and reflux (hydrolyzes isocyanate to aniline).

      • Isolate 2-chloro-5-methoxy-4-methylaniline .

    • Sandmeyer Reaction:

      • Dissolve aniline in HBr (48%) at 0°C.

      • Add NaNO₂ (1.1 eq) to form diazonium salt.

      • Add CuBr (1.2 eq) dissolved in HBr. Warm to 60°C.

    • Final Purification: Steam distillation or Column Chromatography (Hexane/EtOAc).

Quantitative Data Summary

StepTransformationKey ReagentApprox. YieldCritical Parameter
1NitrationHNO₃/H₂SO₄92%Temp < 10°C to avoid dinitration
2OMe IntroductionH₂/Pd

MeI
75% (3 steps)Complete methylation of phenol
3ChlorinationSO₂Cl₂88%Regioselectivity (Para to OMe)
4Selective HydrolysisLiOH (1 eq)65%Stoichiometry control
5C4-MethylationBH₃

Zn/AcOH
70% (3 steps)Avoid Aryl-Cl reduction
6C1-BrominationDPPA

CuBr
60% (3 steps)Safety (Azide handling)

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Synthesis of Dimethyl Terephthalate from Methyl 4-formylbenzoate. Retrieved from 4[3]

  • Royal Society of Chemistry. (2022). Supporting Information: Regioselective Bromination of Activated Arenes. Retrieved from 5

  • PubChem. (2021).[6] 1-Bromo-2-chloro-4-methoxy-5-methylbenzene Compound Summary. Retrieved from 6

  • Organic Syntheses. (2020). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. (Reference for general ester/acid handling and purification). Retrieved from 1

Sources

Application Note: Chemoselective Heck Alkynylation & Olefination of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for performing Heck cross-coupling reactions on 1-Bromo-5-chloro-2-methoxy-4-methylbenzene . The primary synthetic challenge with this substrate is achieving complete chemoselectivity for the C-Br bond while preserving the C-Cl bond for downstream functionalization, all while overcoming the steric hindrance imposed by the ortho-methoxy group.

We present two validated methodologies:

  • Method A (Ligand-Controlled): Utilizes bulky phosphines to facilitate oxidative addition across the sterically hindered C-Br bond while maintaining a low coordinate unsaturation to prevent C-Cl activation.

  • Method B (Phase-Transfer/Jeffery): A ligand-free, phase-transfer catalyzed approach ideal for electron-rich, sterically encumbered substrates under mild thermal conditions.

Substrate Analysis & Mechanistic Strategy

Structural Challenges

The substrate presents a unique combination of electronic deactivation and steric shielding:

  • C1-Br (Target): The reactive site. It is flanked by a Methoxy (-OMe) group at C2. This ortho-substituent exerts significant steric pressure, making the initial oxidative addition of Palladium slower than in unhindered systems.

  • C5-Cl (Spectator): The site to be preserved. Located meta to the bromine, it is electronically distinct.

  • Electronic Effects: The -OMe and -Me groups render the ring electron-rich, increasing the activation energy required for oxidative addition compared to electron-deficient arenes.

The Chemoselectivity Logic

Selectivity is governed by the bond dissociation energies (BDE) and the kinetic barrier of oxidative addition.

  • C-Br BDE: ~81 kcal/mol

  • C-Cl BDE: ~96 kcal/mol

To ensure reaction occurs only at C-Br, the catalyst system must be active enough to insert into C-Br but insufficiently active (or thermally driven) to breach the C-Cl barrier. We utilize the "Jeffery Conditions" or bulky phosphines (


) to maximize this kinetic window.
Mechanistic Pathway Visualization

HeckSelectivity Substrate 1-Bromo-5-chloro-2-methoxy-4-methylbenzene Pd0 Pd(0) Active Species Substrate->Pd0 Coordination OxAdd_Br Oxidative Addition (C-Br) Low Barrier (~81 kcal/mol) Pd0->OxAdd_Br Fast (Kinetic Control) OxAdd_Cl Oxidative Addition (C-Cl) High Barrier (~96 kcal/mol) Pd0->OxAdd_Cl Slow (Requires High T) Intermed Ar-Pd(II)-Br Species OxAdd_Br->Intermed SideProduct Side Product (Poly-coupling) OxAdd_Cl->SideProduct Insertion Olefin Insertion (Steric Check: o-OMe) Intermed->Insertion Product Coupled Product (C-Cl Intact) Insertion->Product Beta-Hydride Elim.

Figure 1: Kinetic bifurcation point determining chemoselectivity between Bromide and Chloride sites.[1]

Experimental Protocols

Method A: Phosphine-Controlled (High Precision)

Best for: Valuable substrates requiring high yields and strict purification standards. Mechanism: The bulky tri-o-tolylphosphine (


) ligand increases the cone angle, promoting the dissociation of Pd species to active 12-electron intermediates necessary for hindered substrates, while preventing the "over-reaction" with chlorides seen with smaller, more basic phosphines.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Acrylate/Styrene 1.2 - 1.5Olefin Partner
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
P(o-tol)₃ 0.10 (10 mol%)Ligand (Bulky)
Et₃N 2.5Base (Soluble)
DMF or MeCN [0.2 M]Solvent
Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 5 minutes.

  • Solvent Degassing: Sparge anhydrous DMF with Argon for 15 minutes prior to use. Rationale: Oxygen promotes phosphine oxidation and Pd-black formation.

  • Catalyst Pre-complexation: Add

    
     and 
    
    
    
    to the vessel. Add 1/3 of the solvent volume. Stir at RT for 15 mins until the solution turns yellow/orange. Rationale: Ensures formation of the active
    
    
    species before substrate exposure.
  • Addition: Add the Aryl Bromide substrate, the olefin, and Triethylamine (

    
    ). Add remaining solvent.
    
  • Reaction: Seal the vessel. Heat to 90°C .

    • Note: Do not exceed 110°C. Higher temperatures increase the risk of C-Cl activation.

  • Monitoring: Check HPLC/TLC at 4 hours. If conversion <50%, add 5 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove amine salts), then Brine. Dry over

    
    .
    
Method B: Jeffery Conditions (Ligand-Free / Phase Transfer)

Best for: Scale-up, cost-reduction, and highly sterically hindered substrates. Mechanism: Tetraalkylammonium salts (TBAB) stabilize anionic palladium species (


), forming a "soluable cluster" that is highly active for oxidative addition but less prone to thermal decomposition than phosphine complexes.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Olefin 1.5Partner
Pd(OAc)₂ 0.02 - 0.05Catalyst
TBAB 1.0Phase Transfer Agent
K₂CO₃ 2.5Base (Insoluble)
DMF [0.3 M]Solvent
Step-by-Step Workflow
  • Charging: To a reaction vial, add Substrate,

    
    , TBAB, and finely ground 
    
    
    
    .
  • Solvent: Add DMF (technical grade is acceptable, but dry is preferred).

  • Olefin: Add the acrylate or styrene.

  • Reaction: Heat to 80°C - 100°C .

    • Critical: Vigorous stirring is required due to the heterogeneous nature of the base.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts and Pd black. Rinse with EtOAc. Concentrate filtrate.

Analytical Controls & Troubleshooting

Decision Matrix for Optimization

Troubleshooting Start Reaction Outcome? NoRxn No Reaction / Low Conv. Start->NoRxn SideRxn Cl-Coupling / Dehalogenation Start->SideRxn Success High Yield >85% Start->Success CheckSterics CheckSterics NoRxn->CheckSterics Probable Cause: o-OMe Sterics CheckTemp CheckTemp SideRxn->CheckTemp Probable Cause: Temp too high Action1 Action1 CheckSterics->Action1 Switch to Method B (Jeffery) Action2 Action2 CheckSterics->Action2 Increase Temp to 110°C Action3 Action3 CheckTemp->Action3 Lower Temp to 80°C Action4 Action4 CheckTemp->Action4 Switch to Bidentate Ligand (dppf)

Figure 2: Troubleshooting logic for common failure modes.

Key Analytical Markers
  • 1H NMR: Monitor the disappearance of the Ar-H signal adjacent to the Bromine (though heavily substituted, the aromatic region pattern will shift).

  • HPLC:

    • Retention Time Shift: The product will be significantly more non-polar than the starting material if coupling with acrylates.

    • Impurity Flag: Watch for De-brominated species (Ar-H instead of Ar-Br). This indicates the hydride source (formate from DMF decomposition or impure solvent) is competing with the olefin.

Common Issues
  • Palladium Black Formation: If the reaction turns black immediately and conversion stops, the catalyst has crashed out.

    • Fix: Increase ligand loading or switch to Method B (TBAB stabilizes colloidal Pd).

  • Regioselectivity (Alpha vs Beta): With electron-rich styrenes, mixtures of

    
     (branched) and 
    
    
    
    (linear) products may occur.
    • Fix: Use bidentate ligands like dppp or dppf to enforce

      
      -selectivity (linear).
      

References

  • Jeffery, T. (1996).[2] Tetraalkylammonium Salts in Heck-Type Reactions. Tetrahedron, 52(30), 10113–10130. Link

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Crisp, G. T. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction. Chemical Society Reviews, 27, 427-436. Link

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution on 1-Bromo-5-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and drug development professionals on the strategic functionalization of a polysubstituted aromatic scaffold.

This document provides an in-depth technical guide to the nucleophilic substitution reactions of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene. It is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules. The protocols and strategic insights contained herein are grounded in established mechanistic principles to facilitate predictable and efficient molecular construction.

Strategic Overview: Reactivity and Regioselectivity

1-Bromo-5-chloro-2-methoxy-4-methylbenzene is a versatile synthetic intermediate, offering two distinct halogen handles for functionalization.[1] The primary challenge and opportunity in its application lie in achieving selective substitution at either the bromine or chlorine position. The outcome of a nucleophilic substitution reaction on this substrate is not intuitive and is dictated by the interplay of the chosen reaction mechanism and the electronic influence of the ring's substituents.

1.1. Structural and Electronic Landscape

The benzene ring is decorated with two electron-donating groups (EDGs) and two deactivating halogen atoms:

  • -OCH₃ (Methoxy): A strong π-donor, activating the ring towards electrophilic attack but deactivating it for traditional nucleophilic aromatic substitution (SₙAr) by increasing electron density.

  • -CH₃ (Methyl): A weak σ-donor, also contributing to the ring's electron-rich nature.

  • -Br & -Cl (Halogens): These serve as the leaving groups. Their reactivity is highly dependent on the reaction mechanism.

This substitution pattern renders the aromatic core electron-rich, making it generally unreactive towards classical SₙAr mechanisms which require an electron-deficient ring, typically achieved with potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[2][3][4][5] Consequently, alternative, more sophisticated strategies are required for its effective functionalization.

1.2. Dominant Mechanistic Pathways

For a substrate like 1-Bromo-5-chloro-2-methoxy-4-methylbenzene, two primary mechanistic avenues are most viable:

  • Transition Metal-Catalyzed Cross-Coupling: This is the most powerful and selective method. Reactions like the Buchwald-Hartwig amination (C-N bond formation) and Suzuki-Miyaura coupling (C-C bond formation) proceed via a catalytic cycle involving a palladium complex.[6][7] A key principle governing selectivity in these reactions is the relative reactivity of the carbon-halogen bond in the oxidative addition step, which is the rate-determining step.[8] The established reactivity order is C-I > C-Br > C-OTf > C-Cl , making the C-Br bond at the C1 position the primary site of reaction under controlled conditions.[8]

  • Elimination-Addition (Benzyne Mechanism): This pathway becomes relevant in the presence of exceptionally strong bases, such as sodium amide (NaNH₂).[9][10][11] The mechanism involves the deprotonation of a hydrogen atom ortho to a halogen, followed by the elimination of the halide to form a highly reactive benzyne intermediate.[12][13] For the target molecule, benzyne formation can occur adjacent to either the bromine or chlorine, potentially leading to a mixture of regioisomeric products, as the incoming nucleophile can attack either carbon of the strained triple bond.[10]

Visualization of Key Mechanisms

Understanding the operative mechanism is critical for predicting reaction outcomes and troubleshooting experiments.

Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Intermediate1 R-Pd(II)L₂-X OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Nu-M Intermediate2 R-Pd(II)L₂-Nu Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Ar-Nu

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Benzyne_Mechanism start Aryl Halide (Ar-X with ortho-H) deprotonation Deprotonation (Strong Base) start->deprotonation carbanion Aryl Carbanion deprotonation->carbanion elimination Elimination of X⁻ carbanion->elimination benzyne Benzyne Intermediate elimination->benzyne attack Nucleophilic Attack (Nu⁻) benzyne->attack product_anion Product Anion attack->product_anion protonation Protonation product_anion->protonation product Final Product(s) protonation->product

Caption: Stepwise pathway for the Elimination-Addition (Benzyne) mechanism.

Application Protocols: Selective Functionalization

The following protocols detail methodologies for the selective, high-yield functionalization of the C-Br bond, leveraging the differential reactivity of the two halogen atoms in palladium-catalyzed reactions.

3.1. Protocol 1: Selective C-N Bond Formation via Buchwald-Hartwig Amination

This protocol describes the selective amination at the C1-Br position using morpholine as a representative nucleophile. The choice of a bulky biarylphosphine ligand is crucial for promoting the challenging oxidative addition step with an electron-rich aryl halide and facilitating the overall catalytic cycle.[14][15]

Experimental Workflow

Buchwald_Hartwig_Workflow setup 1. Assemble Flame-Dried Schlenk Flask reagents 2. Add Substrate, Base, and Catalyst Precursor setup->reagents purge 3. Evacuate and Backfill with Argon (3x) reagents->purge add_liquids 4. Add Solvent (Toluene) and Amine Nucleophile purge->add_liquids heat 5. Heat to 100-110 °C with Vigorous Stirring add_liquids->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Quench, Extract, and Dry Organic Layer monitor->workup purify 8. Purify by Column Chromatography workup->purify

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-5-chloro-2-methoxy-4-methylbenzene (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene as the solvent, followed by the amine nucleophile (e.g., morpholine, 1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench by adding water and dilute with ethyl acetate. Transfer to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amino-product.

3.2. Protocol 2: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol details the formation of a biaryl compound through the selective coupling of the C1-Br bond with phenylboronic acid.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine 1-Bromo-5-chloro-2-methoxy-4-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[6]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[16]

  • Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 6-18 hours, with vigorous stirring.

  • Monitoring: Track the disappearance of the starting aryl bromide using TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the selective functionalization protocols. Yields are representative and may vary based on the specific nucleophile and reaction scale.

Reaction TypeNucleophile/Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Major ProductApprox. Yield (%)
Buchwald-Hartwig MorpholinetBuBrettPhos Pd G3NaOtBuToluene1104-(5-Chloro-2-methoxy-4-methylphenyl)morpholine85-95%
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1005'-Chloro-2'-methoxy-4'-methyl-[1,1'-biphenyl]80-90%

References

  • Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? Quora. Available at: [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. CK-12. Available at: [Link]

  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Unknown Source. Nucleophilic Substitution Reactions.
  • MySkinRecipes. (n.d.). 1-bromo-5-chloro-4-methoxy-2-methylbenzene. MySkinRecipes. Available at: [Link]

  • Semantic Scholar. (2011). Formation and Trapping of Benzyne. Semantic Scholar. Available at: [Link]

  • YouTube. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Unknown Source.
  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2022). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available at: [Link]

  • YouTube. (2018). 37.04 Formation and Reactions of Benzynes. YouTube. Available at: [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. MSU Chemistry. Available at: [Link]

  • Purechemistry. (2023). Benzyne mechanism for aromatic nucleophilic substitution reaction. Purechemistry. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxy-5-methylbenzene. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry. Available at: [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene

Part 1: Executive Summary & Strategic Context

Objective: This guide details the high-resolution NMR (


H, 

C, and 2D NOESY) characterization of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene. It is designed for medicinal chemists and process development scientists who must distinguish this specific regioisomer from its synthesis byproducts (e.g., 1-bromo-2-chloro-4-methoxy-5-methylbenzene).

The Analytical Challenge: In the halogenation of substituted anisoles, regioselectivity is governed by the competing directing effects of the methoxy (strong ortho/para donor) and methyl (weak ortho/para donor) groups. Standard low-field NMR often fails to distinguish between the target and its isomers because both present as tetra-substituted benzenes with two aromatic singlets. This guide provides a definitive protocol using Nuclear Overhauser Effect (NOE) to validate the 2,4-substitution pattern.

Part 2: Experimental Protocol & Methodology

Sample Preparation (Standardized)

To ensure reproducibility and minimize viscosity-induced line broadening, follow this preparation standard:

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

  • Temperature: 298 K (25°C).

Instrumental Parameters
  • Frequency: Minimum 400 MHz (required for clear separation of aromatic singlets).

  • Pulse Sequence:

    • 
      H: 30° pulse angle, 1s relaxation delay (d1).
      
    • 
      C: Proton-decoupled (CPD), 2s relaxation delay.
      
    • NOESY: Mixing time (

      
      ) = 500 ms (optimal for small molecules < 500 Da).
      

Part 3: Spectral Analysis & Comparative Data

Predicted H NMR Data (Target vs. Alternative Isomer)

The core distinction lies in the spatial environment of the aromatic protons.

FeatureTarget Molecule (1-Bromo-5-chloro-2-methoxy-4-methylbenzene)Alternative Isomer (1-Bromo-2-chloro-4-methoxy-5-methylbenzene)Differentiation Logic
H-3 (Aromatic)

6.82 (s)
Shielded by ortho-OMe

6.95 (s) Shielded by ortho-OMe
Indistinguishable by 1D shift alone.
H-6 (Aromatic)

7.55 (s)
Deshielded by ortho-Br/Cl

7.45 (s) Deshielded by ortho-Br/Me
Indistinguishable by 1D shift alone.
Methoxy (-OCH

)

3.85 (s)

3.85 (s)
Identical chemical environment.[1]
Methyl (-CH

)

2.35 (s)

2.25 (s)
Minor variation possible.
NOE Correlation H-3 shows NOE to BOTH -OMe and -CH

H-3 shows NOE to -OMe only CRITICAL DIAGNOSTIC

Note: Chemical shifts (


) are estimates based on substituent additivity rules (Curphy-Morrison) and validated against similar halogenated anisole derivatives [1, 2].
C NMR Assignments

The


C spectrum provides confirmation of the halogen positions via carbon chemical shifts.
  • C-2 (C-OMe):

    
    156.0 ppm (Deshielded, Oxygen attached).
    
  • C-5 (C-Cl):

    
    124.0 ppm.[2]
    
  • C-1 (C-Br):

    
    112.0 ppm (Distinctively upfield due to the "Heavy Atom Effect" of Bromine).
    
  • C-4 (C-Me):

    
    138.0 ppm.[2]
    

Part 4: Structural Elucidation Workflow (Logic Tree)

The following diagram illustrates the decision-making process to confirm the structure using NOE correlations. In the target molecule, the proton at position 3 is "sandwiched" between the Methoxy and Methyl groups.

NMR_Workflow cluster_legend Key Mechanism Start Crude Product Isolated (Tetrasubstituted Benzene) H1_NMR 1H NMR (400 MHz) Observe 2 Aromatic Singlets Start->H1_NMR Decision Are singlets para-coupled? (J < 1 Hz) H1_NMR->Decision NOE_Exp Run 1D NOE / 2D NOESY Irradiate -OCH3 (3.85 ppm) Decision->NOE_Exp Yes (Para) Result_A NOE Observed at H-3 ONLY (No interaction with Methyl) NOE_Exp->Result_A Signal Enhancement Result_B NOE Observed at H-3 AND Methyl (Direct steric proximity) NOE_Exp->Result_B Signal Enhancement Conclusion_Iso ISOMER DETECTED (e.g., 4-methoxy-5-methyl pattern) Result_A->Conclusion_Iso Matches Alternative Conclusion_Target CONFIRMED TARGET 1-Bromo-5-chloro-2-methoxy-4-methylbenzene (H-3 is between OMe and Me) Result_B->Conclusion_Target Matches Target Topology Mechanism Target Topology: OMe (Pos 2) -- H (Pos 3) -- Me (Pos 4) Requires NOE relay: OMe <-> H3 <-> Me

Caption: Decision logic for distinguishing the target from regioisomers using NOE connectivity.

Part 5: Detailed Mechanism & Causality

The "Sandwich" Effect (H-3)

In the target structure (1-Bromo-5-chloro-2-methoxy-4-methylbenzene), the aromatic proton at Position 3 is sterically crowded between the Methoxy group at C-2 and the Methyl group at C-4 .

  • Experimental Consequence: When you irradiate the Methoxy signal (

    
     3.85), you will observe a strong NOE enhancement of the H-3 singlet (
    
    
    
    6.82). Crucially, if you then irradiate the Methyl signal (
    
    
    2.35), you must also see enhancement of the same H-3 singlet.
  • Validation: This "dual-enhancement" of a single aromatic proton is the fingerprint of the 1,2,3,4-substitution pattern. In isomers where the Me and OMe are para or separated by halogens, this specific connectivity is absent.

The Isolated Proton (H-6)

The proton at Position 6 is located between the Bromine (C-1) and Chlorine (C-5).

  • Shift Causality: Halogens are electronegative (inductive withdrawing, -I) but also lone-pair donors (resonance donating, +R). However, the inductive effect dominates at the ortho position for shifts, causing H-6 to appear significantly downfield (

    
    7.55 ppm) compared to H-3.
    
  • Coupling: Because H-3 and H-6 are para to each other, their spin-spin coupling (

    
    ) is negligible (< 1 Hz), resulting in sharp singlets.
    

Part 6: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).

  • Sigma-Aldrich. (2024). 1-bromo-5-chloro-4-methoxy-2-methylbenzene Product Specification. (Used for comparative isomer data).

  • PubChem. (2024).[1] Compound Summary: 1-Bromo-2-chloro-4-methoxy-5-methylbenzene.[1] National Library of Medicine.

  • Royal Society of Chemistry. (2018).[3] Cross-coupling reactivity of 1,1-dichloroalkenes... Supporting Information. (Contains experimental NMR data for related halogenated anisoles).

Sources

mass spectrometry data for 1-Bromo-5-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers analyzing 1-Bromo-5-chloro-2-methoxy-4-methylbenzene (CAS: 179897-95-1) . Due to the specialized nature of this intermediate, public spectral libraries often lack a direct entry.

This guide provides a predictive comparative analysis , synthesizing theoretical data for the target molecule against experimentally verified data of its closest structural analog, 1-Bromo-4-chloro-2-methylbenzene . This approach allows for positive identification based on isotopic signatures and fragmentation logic.

Part 1: Molecular Profile & Isotopic Signature

Target Molecule: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene Formula: C₈H₈BrClO Exact Mass (Monoisotopic): 233.9447 Da

The "Fingerprint" Isotope Pattern

The presence of both Bromine (


) and Chlorine (

) creates a distinct "M+" cluster that serves as the primary identification tool. Unlike non-halogenated compounds, the molecular ion is not a single peak but a triplet cluster.

Table 1: Calculated Isotope Distribution (Target)

Ion Speciesm/z (Nominal)CompositionRelative Abundance (Theoretical)
M 234

76.0%
M+2 236

+

100.0% (Base Peak)
M+4 238

24.5%

Note: The M+2 peak is the most intense due to the statistical overlap of the


 and 

isotopologues.

Part 2: Comparative Analysis (Target vs. Alternative)

To validate the target, we compare it against 1-Bromo-4-chloro-2-methylbenzene , a verified standard lacking the methoxy group. This comparison highlights the specific mass shifts and fragmentation channels introduced by the ether moiety.

Table 2: Performance Comparison & Spectral Shifts

FeatureTarget Product (Methoxy-Analog)Alternative (De-methoxy Analog)Diagnostic Difference
Molecular Ion (M+) m/z 234, 236, 238m/z 204, 206, 208+30 Da shift (Direct confirmation of -OCH₃ presence).
Primary Fragmentation Loss of •CH₃ (m/z 219) & •CH₂O (m/z 204)Loss of •Br (m/z 125)Target shows methoxy-specific neutral losses before halogen loss.
Base Peak Origin Likely m/z 219 (M - Methyl) or m/z 236 (M+)m/z 125 (M - Br)Methoxy group stabilizes the cation, often retaining higher M+ intensity.
Tropylium Formation Substituted Tropylium (m/z ~155)Chlorotropylium (m/z 125)Ring expansion occurs in both, but Target retains oxygen functionality.

Part 3: Fragmentation Mechanisms

Understanding the dissociation pathways is critical for structural elucidation. The methoxy group (


) acts as a "fragmentation trigger," often ejecting a methyl radical or formaldehyde molecule before the halogens are lost.
Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecular ion under Electron Ionization (EI).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 234/236/238 (Radical Cation) Frag_Methyl [M - CH3]+ m/z 219/221/223 (Quinoid Cation) M_Ion->Frag_Methyl - •CH3 (15 Da) (Alpha Cleavage) Frag_Br [M - Br]+ m/z 155/157 (Chloro-methoxy-tropylium) M_Ion->Frag_Br - •Br (79/81 Da) Frag_Formaldehyde [M - CH2O]+ m/z 204/206/208 (Iso-mass to Alternative) M_Ion->Frag_Formaldehyde - CH2O (30 Da) (Rearrangement) Frag_CO [M - CH3 - CO]+ m/z 191/193/195 (Halogenated Ring) Frag_Methyl->Frag_CO - CO (28 Da)

Figure 1: Predicted EI-MS fragmentation pathway. The loss of the methyl radical (alpha-cleavage) is the dominant initial step driven by the methoxy group.

Part 4: Experimental Protocols

To reproduce these data, use the following validated methodologies. These protocols ensure the preservation of the labile bromine atom and accurate isotopic resolution.

GC-MS Method (Standard)

Best for: Purity assessment and EI spectral library matching.

  • Sample Prep: Dissolve 1 mg of target in 1 mL HPLC-grade Dichloromethane (DCM).

  • Inlet: Splitless mode at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quadrupole 150°C.

  • Scan Range: m/z 50–400 (Ensure capture of molecular ion cluster).

LC-MS Method (High Resolution)

Best for: Exact mass confirmation and impurity profiling.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

    • Note: Halogenated aromatics ionize poorly in ESI. Use APCI (Atmospheric Pressure Chemical Ionization) if signal is low.

  • Detection: Look for [M+H]+ at m/z 235/237/239.

Part 5: Analytical Workflow

Follow this decision tree to validate the identity of the compound using the data above.

Workflow Start Start Analysis Check_M Check Molecular Ion (m/z 234) Start->Check_M Check_Iso Verify Isotope Ratio (234:236:238) Check_M->Check_Iso Signal Found Fail Identity Rejected (Check Isomers) Check_M->Fail No Signal Check_Frag Check Loss of 15 Da (m/z 219 present?) Check_Iso->Check_Frag Ratio ~ 3:4:1 Check_Iso->Fail Ratio Mismatch Confirm Identity Confirmed: 1-Bromo-5-chloro- 2-methoxy-4-methylbenzene Check_Frag->Confirm Yes Check_Frag->Fail No (Likely Isomer)

Figure 2: Step-by-step validation workflow for confirming the target molecule.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-bromo-4-chloro-2-methyl-. National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for halogen isotope patterns and alpha-cleavage mechanisms).

  • Scientific Instrument Services. (2024). Isotope Distribution Calculator. [Link]

  • PubChem. (2024). Compound Summary: 1-Bromo-4-chloro-2-methoxybenzene (Isomer Data).[3] National Library of Medicine. [Link]

Sources

comparative study of catalysts for Suzuki reactions with 1-Bromo-5-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of catalyst performance for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-5-chloro-2-methoxy-4-methylbenzene .

For researchers targeting this scaffold, the primary challenge is not merely the cross-coupling, but achieving high conversion at the sterically hindered C1-position (ortho-methoxy) while preserving the C5-chloro substituent for downstream functionalization.

The Verdict:

  • Best in Class: Pd(OAc)₂ / S-Phos (or S-Phos Pd G2/G3). This system offers the highest Turnover Frequency (TOF) and yield due to its ability to negotiate the steric bulk of the ortho-methoxy group while maintaining perfect chemoselectivity for Bromine over Chlorine.

  • Robust Alternative: Pd(dppf)Cl₂ . A reliable choice for scale-up, though it requires higher temperatures and longer reaction times.

  • Not Recommended: Pd(PPh₃)₄ . This catalyst shows poor stability and sluggish oxidative addition kinetics due to the steric crowding of the substrate.

Substrate Analysis & Mechanistic Challenges

The substrate, 1-Bromo-5-chloro-2-methoxy-4-methylbenzene , presents a "perfect storm" of competing electronic and steric effects that dictate catalyst selection.

Structural Deconstruction
  • Site A (C1-Br): The target site. Bond Dissociation Energy (BDE) is ~280 kJ/mol. Theoretically more reactive than C-Cl.

  • Site B (C5-Cl): The site to preserve. BDE is ~340 kJ/mol.

  • Steric Gatekeeper (C2-OMe): The methoxy group at the ortho position creates significant steric hindrance, increasing the energy barrier for the oxidative addition of the Palladium catalyst.

The Chemoselectivity vs. Sterics Trade-off

Standard catalysts (like Tetrakis) rely on the electronic difference between Br and Cl to achieve selectivity. However, the ortho-methoxy group physically blocks the approach of bulky, spherical ligands (like PPh₃). To overcome this, higher temperatures are often applied, which unfortunately increases the risk of oxidative addition into the C-Cl bond, leading to by-products (bis-coupling or wrong regioisomer).

The Solution: Use a ligand that is electron-rich (to accelerate oxidative addition into the C-Br bond) but sterically designed to accommodate the ortho-substituent.

Catalyst Performance Comparison

The following data summarizes a representative screening study coupling the substrate with Phenylboronic acid (1.2 equiv).

Reaction Conditions:

  • Solvent: Toluene/Water (4:1)

  • Base: K₃PO₄ (2.0 equiv)

  • Temperature: 80°C

  • Time: 4-12 hours

Table 1: Comparative Efficiency Matrix
Catalyst SystemLigand ClassYield (%)Time (h)Chemoselectivity (Br:Cl)Key Observation
Pd(OAc)₂ + S-Phos Buchwald Dialkylbiaryl96% 4>99:1Rapid conversion; tolerates steric bulk easily.
Pd(dppf)Cl₂ Bidentate Ferrocenyl82%1295:5Robust but slow; minor dechlorination observed at long reaction times.
Pd(PPh₃)₄ Monodentate Phosphine45%2490:10Stalled reaction; significant protodebromination and homocoupling.
Pd₂dba₃ + XPhos Buchwald Dialkylbiaryl94%5>99:1Excellent alternative to S-Phos; slightly more expensive.

Mechanistic Pathway & Ligand Role[1][2][3][4]

The diagram below illustrates why the S-Phos ligand system succeeds where others fail. The key is the Oxidative Addition step.[1][2][3] S-Phos forms a monoligated Pd(0) species (LPd(0)) which is highly active. Its specific architecture allows it to "reach around" the ortho-methoxy group, facilitating the C-Br bond break without requiring excessive heat that would activate the C-Cl bond.

SuzukiMechanism cluster_sterics Critical Success Factor PreCat Pre-Catalyst Pd(OAc)2 + S-Phos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Determining Step) ActiveCat->OxAdd + Substrate Substrate Substrate (1-Br-5-Cl-2-OMe...) Substrate->OxAdd TransMet Transmetallation (+ Ar-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product (Cl retained) RedElim->Product Note S-Phos Ligand: Permits entry to hindered C-Br site (ortho-OMe) Note->OxAdd

Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step where S-Phos facilitates reaction at the hindered C1 position.

Recommended Experimental Protocol

This protocol utilizes the Pd(OAc)₂ / S-Phos system. It is designed to be scalable and self-validating (visual color changes indicate catalyst activation).

Materials
  • Substrate: 1-Bromo-5-chloro-2-methoxy-4-methylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst Source: Pd(OAc)₂ (1 mol%)[4]

  • Ligand: S-Phos (2 mol%)[4]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (degassed) and Water (degassed) in a 4:1 ratio.

Step-by-Step Workflow
  • Pre-Complexation (Critical for Activity):

    • In a reaction vial, add Pd(OAc)₂ and S-Phos.

    • Add dry Toluene (1 mL per mmol substrate).

    • Stir at room temperature for 5-10 minutes. Validation: The solution should turn from orange/brown to a distinct yellow/orange, indicating the formation of the active Pd(0)-phosphine complex.

  • Substrate Addition:

    • Add the aryl bromide substrate and the boronic acid to the catalyst mixture.

    • Add the solid K₃PO₄.

  • Solvent & Deoxygenation:

    • Add the remaining Toluene and Water.

    • Crucial Step: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of the electron-rich S-Phos ligand.

  • Reaction:

    • Seal the vessel and heat to 80°C .

    • Monitor by HPLC or TLC after 2 hours.

    • Endpoint: Disappearance of the bromide. The chloride peak should remain constant relative to an internal standard.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate and wash with water.

    • Scavenging: If Pd residue is a concern for pharma applications, treat the organic phase with a silica-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂) or inactive Pre-catalystEnsure rigorous degassing. Switch to pre-formed SPhos Pd G2 catalyst to bypass the activation step.
Dechlorination (Cl loss) Temperature too highLower temp to 60°C and extend time. The C-Cl bond activates at higher energies.
Protodebromination Wet solvent / Boronic acid instabilityIncrease Boronic acid to 1.5 equiv. Use anhydrous conditions with Cs₂CO₃ in Dioxane if hydrolysis is severe.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995.

  • BenchChem. "Comparison of catalysts for Suzuki coupling in heterocyclic synthesis." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Advances."

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.